2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

説明

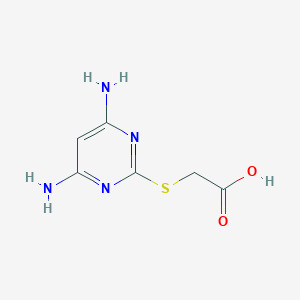

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a thioacetic acid moiety at position 2

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid typically involves the reaction of 4,6-diaminopyrimidine with thioacetic acid. One common method includes dissolving 4,6-diaminopyrimidine and thioacetic acid in warm distilled water, followed by filtration and solvent evaporation at room temperature . Another approach involves multi-step reactions with reagents such as acetic acid, sodium nitrite, and sodium acetate .

Industrial Production Methods:

化学反応の分析

Reactivity with Hydroxycoumarins and Thiadiazoles

The thioacetic acid moiety reacts with hydroxyl or thiol groups to form sulfonate or sulfothioate derivatives. For example:

- Coumarin-sulfonate formation : Reaction with 7-hydroxycoumarin and 2,6-diaminopyrimidin-4-ol yields coumarin-sulfonates (e.g., 6a , 6b ) under mild conditions .

- Sulfothioate formation : Reaction with produces coumarin-sulfothioate (7 ) .

Representative Reaction :Conditions :

Heterocyclization and Cross-Coupling Reactions

The pyrimidine core participates in heterocyclization and coupling reactions:

- Heck cross-coupling : Vinyl-substituted derivatives undergo coupling with iodobenzoylglutamates to form ethano-bridged pyrrolopyrimidines .

- Heterocyclization with triazines : Inverse electron-demand Diels-Alder reactions yield fused heterocycles (e.g., pteridines) .

Example :Conditions :

Derivatization for Bioactive Compounds

The compound serves as a precursor for antitumor and anti-inflammatory agents:

- Cytotoxic agents : Derivatives like 5-arylethylidene-aminopyrimidine-2,4-diones exhibit IC values of 0.029–0.141 µM against BRD4 and PLK1 kinases .

- Anti-inflammatory compounds : Coumarin-sulfonates show <20% cytotoxicity in MTT assays, indicating therapeutic potential .

Table 1: Biological Activity of Select Derivatives

| Derivative | Target Enzyme | IC (µM) | Cell Line Tested |

|---|---|---|---|

| 5-Arylethylidene-pyrimidine | BRD4 | 0.029 | MDA-MB-231 (breast) |

| Coumarin-sulfothioate (7 ) | - | <20% cytotoxicity | Vero (normal) |

Acid-Catalyzed Hydration and Ring-Opening

Under acidic conditions, the pyrimidine ring undergoes hydration and ring-opening to form 4-amino-5-formylpyrimidines . This reactivity is critical for generating intermediates in drug synthesis.

Reaction Pathway :Conditions :

Key Challenges and Limitations

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the compound's effectiveness as an antitumor agent. Mechanism of Action : It is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds derived from similar structures have shown activity against various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The most active derivatives demonstrated IC50 values comparable to established chemotherapeutics like Methotrexate .

Case Study : A study reported that specific derivatives of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid exhibited selective toxicity against MDA-MB-231 cells with a selectivity index significantly higher than that of Methotrexate, indicating a potential for reduced side effects in clinical applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds can exhibit antibacterial and antifungal activities. These compounds may target bacterial enzymes or disrupt cell wall synthesis, making them promising candidates for treating resistant infections .

Antifolate Activity

As an antifolate agent, this compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and rapidly dividing cells. This mechanism is similar to that of established drugs like Methotrexate and Pemetrexed .

Research Findings : A review on antifolates noted that compounds with structural similarities to this compound have been effective in inhibiting tumor growth by blocking folate metabolism pathways .

Structural Modifications and Derivative Development

The synthesis of various derivatives has been a focus area to enhance the pharmacological properties of this compound. Modifications such as adding different functional groups have been shown to improve solubility and bioavailability.

| Derivative | Modification | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | -OCH3 group | 0.029 | 9.8 |

| Compound B | -NO2 group | 0.094 | 5.0 |

| Compound C | Unsubstituted | 0.042 | 3.27 |

This table summarizes the activity of selected derivatives against breast cancer cells compared to Methotrexate, highlighting their potential as targeted therapies .

In Vivo Studies

In vivo studies have further validated the efficacy of these compounds. For instance, animal models treated with specific derivatives showed significant tumor regression without severe toxicity, indicating a favorable therapeutic window .

作用機序

The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .

類似化合物との比較

2,4-Diaminopyrimidine: A simpler analogue with similar biological activities.

2,4-Diaminopyrimidine 3-oxide (Kopexil): Used in hair loss treatment.

Minoxidil: A derivative of 2,4-diaminopyrimidine 3-oxide, also used for hair loss treatment.

Uniqueness: 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.

生物活性

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound features a pyrimidine ring structure substituted with amino and thio groups. Its chemical reactivity includes oxidation to form disulfide derivatives and nucleophilic substitution at various functional groups, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells.

- Antimicrobial Activity : Studies have indicated that this compound exhibits broad-spectrum antimicrobial properties, potentially acting against various bacterial strains .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds derived from this structure were tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.029 | 9.8 |

| HT-29 (Colorectal) | 0.094 | 5.0 |

| U-937 (Renal) | 0.042 | 2.12 |

These findings suggest that the compound is particularly effective against breast cancer cells compared to other types .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | < 1 µg/mL |

| Candida albicans | < 0.5 µg/mL |

These results indicate its potential as a therapeutic agent against both bacterial and fungal infections .

Case Studies

- Cancer Cell Line Testing : A study involved treating various cancer cell lines with derivatives of this compound. The results showed that compounds exhibited upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2, suggesting a mechanism for inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties where the compound was tested against resistant strains of bacteria. The results indicated that it could effectively inhibit biofilm formation and reduce inflammation in infected tissues .

特性

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAISOKGXPAILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286862 | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-40-0 | |

| Record name | 6638-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。